molecular formula C11H12ClNO B1467170 4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one CAS No. 1489459-26-8

4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one

Cat. No. B1467170
CAS RN: 1489459-26-8
M. Wt: 209.67 g/mol
InChI Key: PLIFDTKEACRCJT-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one, also known as 4-CMP, is a synthetic compound with a wide range of applications in the fields of organic chemistry and pharmaceuticals. This compound is an important intermediate in the synthesis of many drugs, including antibiotics and anti-cancer agents. 4-CMP has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease. In

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • A series of novel compounds derived from a structurally related precursor, 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one, demonstrated in vitro antibacterial and antifungal activities. These compounds exhibited variable efficacy against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (B'Bhatt & Sharma, 2017).

Electrochemical Sensing

  • A study on the development of an electrochemical sensor for detecting 4-chlorophenol and 4-nitrophenol using Ti3C2Tx MXene nanosheets highlights the potential of related chlorophenyl compounds in enhancing sensitivity and specificity in environmental monitoring (Lei et al., 2021).

Synthesis and Chemical Reactions

  • The catalytic activities of cationic Ir(I) complexes for the hydroamination and hydrosilation of certain precursors, yielding products like 2-methylpyrroline, suggest applications of chlorophenyl compounds in catalysis and organic synthesis (Field, Messerle, & Wren, 2003).

Phase Equilibria Studies

  • Research on the phase equilibria of N-methylpyrrolidin-2-one with 3,4-dimethylphenol indicates the utility of related compounds in studying complex formation and melting behaviors, which are critical in material science and chemical engineering (Bugajewski & Bylicki, 1991).

Photoelectrochemical Sensing

  • A study on the use of BiPO4/BiOCl heterojunctions for detecting 4-chlorophenol in water showcases the potential environmental applications of chlorophenyl compounds in creating sensitive and selective methods for pollutant detection (Yan et al., 2019).

properties

IUPAC Name

4-(3-chlorophenyl)-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-11(6-10(14)13-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIFDTKEACRCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 2
4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 3
4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 4
4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 5
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Reactant of Route 6
4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one

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